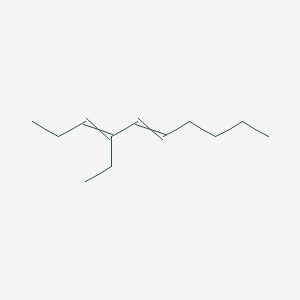
4-Ethyldeca-3,5-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethyldeca-3,5-diene is an organic compound with the molecular formula C12H22. It is a conjugated diene, meaning it contains two double bonds separated by a single bond, which allows for resonance stabilization. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Ethyldeca-3,5-diene can be synthesized through several methods commonly used for the preparation of conjugated dienes. One approach involves the dehydration of alcohols or the dehydrohalogenation of organohalides. For instance, starting with an alkene, allyl halide, alkyl dihalide, or alcohol (diol), the compound can be prepared using reagents such as N-bromosuccinimide (NBS) for free radical halogenation .
Industrial Production Methods
Industrial production of conjugated dienes like this compound often involves catalytic processes. These methods may include the use of metal catalysts to facilitate the formation of the diene structure from simpler hydrocarbons. The specific conditions and catalysts used can vary depending on the desired yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethyldeca-3,5-diene undergoes various types of chemical reactions, including:
Electrophilic Addition: This reaction involves the addition of electrophiles to the double bonds of the diene. Common reagents include halogens (e.g., Br2) and hydrogen halides (e.g., HBr).
Diels-Alder Reaction: This is a cycloaddition reaction where the diene reacts with a dienophile to form a cyclohexene derivative.
Common Reagents and Conditions
Halogenation: Reagents such as Br2 or Cl2 in the presence of a solvent like CCl4.
Hydrogenation: Catalysts like Pd/C or PtO2 under hydrogen gas.
Diels-Alder Reaction: Dienophiles such as maleic anhydride or ethylene under thermal conditions.
Major Products Formed
Halogenation: 1,2-dihalides and 1,4-dihalides.
Hydrogenation: Saturated alkanes.
Diels-Alder Reaction: Cyclohexene derivatives with various substituents.
Wissenschaftliche Forschungsanwendungen
4-Ethyldeca-3,5-diene has several applications in scientific research:
Biology: Studied for its potential interactions with biological molecules and its role in the synthesis of bioactive compounds.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of polymers and other materials due to its reactive diene structure.
Wirkmechanismus
The mechanism of action of 4-Ethyldeca-3,5-diene in chemical reactions involves the interaction of its conjugated double bonds with various reagents. In electrophilic addition reactions, the double bonds act as nucleophiles, attacking electrophiles to form carbocation intermediates. These intermediates can then undergo further reactions to form the final products . In Diels-Alder reactions, the diene adopts an s-cis conformation to react with the dienophile, forming a cyclic product through a concerted mechanism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Butadiene: A simple conjugated diene with two double bonds separated by a single bond.
Isoprene: A naturally occurring diene with a similar conjugated structure.
2,4-Hexadiene: Another conjugated diene with a longer carbon chain.
Uniqueness
4-Ethyldeca-3,5-diene is unique due to its specific substitution pattern and longer carbon chain compared to simpler dienes like 1,3-butadiene and isoprene
Eigenschaften
CAS-Nummer |
57404-71-4 |
|---|---|
Molekularformel |
C12H22 |
Molekulargewicht |
166.30 g/mol |
IUPAC-Name |
4-ethyldeca-3,5-diene |
InChI |
InChI=1S/C12H22/c1-4-7-8-9-11-12(6-3)10-5-2/h9-11H,4-8H2,1-3H3 |
InChI-Schlüssel |
JVZZWOWIONFJGV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC=CC(=CCC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


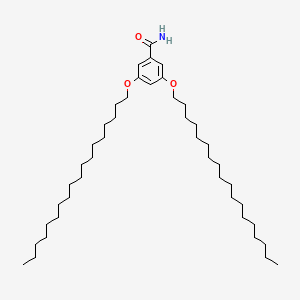
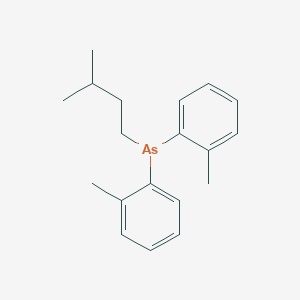


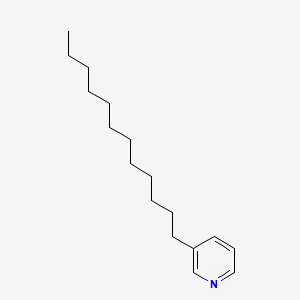
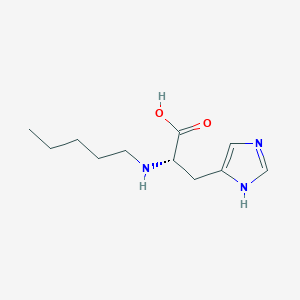
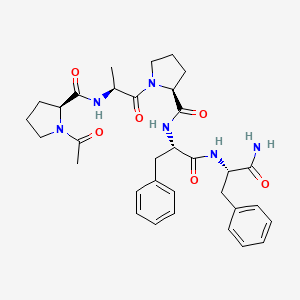
![2,3,8,9-Tetraphenylpyrazino[2,3-F]quinoxaline](/img/structure/B14615945.png)
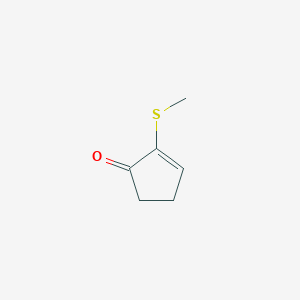


![5-(But-2-en-2-yl)-5-nitrobicyclo[2.2.1]hept-2-ene](/img/structure/B14615978.png)
![1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(3-cyclohexylpropyl)piperidine](/img/structure/B14615981.png)

